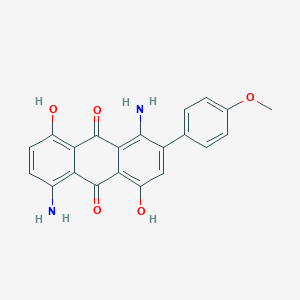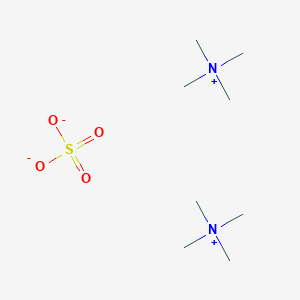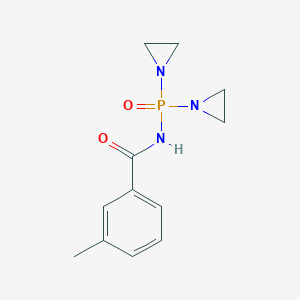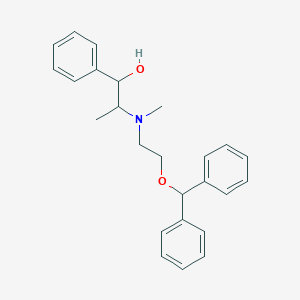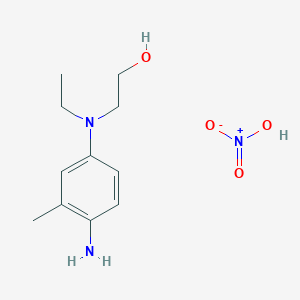
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate, also known as AETN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AETN is a derivative of toluidine, a common organic compound used in the production of dyes and other industrial applications.
Mechanism Of Action
The exact mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is not fully understood, but it is believed to act through multiple pathways. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinase and topoisomerase II. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Biochemical And Physiological Effects
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is its high solubility in water, which makes it easy to work with in laboratory experiments. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is also highly reactive and can be toxic in high concentrations, which requires careful handling and disposal.
Future Directions
There are several potential future directions for research on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. One area of interest is in the development of new cancer therapies based on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate and to identify potential side effects or toxicities associated with its use.
Conclusion
In conclusion, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a promising compound that has potential applications in a variety of scientific research areas. Its unique properties, including its anti-cancer and anti-inflammatory effects, make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate can be synthesized through a series of chemical reactions involving the condensation of 4-amino-N-ethyl-m-toluidine with ethylene oxide and nitric acid. The resulting compound is a white crystalline powder that is highly soluble in water. The synthesis of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a complex process that requires careful attention to detail and adherence to strict safety protocols.
Scientific Research Applications
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
properties
CAS RN |
14876-25-6 |
|---|---|
Product Name |
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate |
Molecular Formula |
C11H19N3O4 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;nitric acid |
InChI |
InChI=1S/C11H18N2O.HNO3/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;2-1(3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H,2,3,4) |
InChI Key |
XJHFXNXVOUMVLF-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
Other CAS RN |
14876-25-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





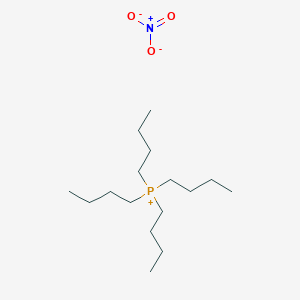
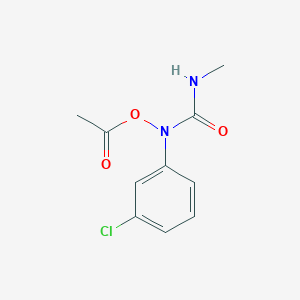
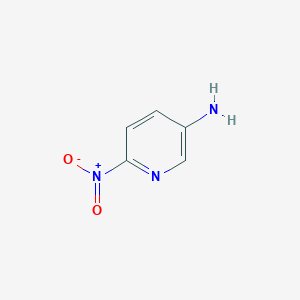


![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
